molecular formula C9H11NO2 B108119 2-Pyridin-2-ylethyl acetate CAS No. 16632-09-0

2-Pyridin-2-ylethyl acetate

Cat. No.: B108119
CAS No.: 16632-09-0
M. Wt: 165.19 g/mol
InChI Key: QJMDHSUWAIPQAF-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylethyl acetate is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N The compound is characterized by the presence of a pyridine ring attached to an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylethyl acetate can be achieved through several methods. One common approach involves the reaction of 2-pyridineethanol with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction can be represented as follows:

C7H9NO+(CH3CO)2OC9H11NO2+CH3COOH\text{C}_7\text{H}_9\text{NO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_9\text{H}_{11}\text{NO}_2 + \text{CH}_3\text{COOH} C7​H9​NO+(CH3​CO)2​O→C9​H11​NO2​+CH3​COOH

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine carboxylic acids.

    Reduction: 2-Pyridin-2-ylethanol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridin-2-ylethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various materials.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylethyl acetate involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to biological targets. The acetate group can undergo hydrolysis to release acetic acid, which may further modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-ylethanol: Similar structure but with an alcohol group instead of an acetate group.

    2-Pyridin-2-ylacetic acid: Contains a carboxylic acid group instead of an acetate group.

    2-Pyridin-2-ylmethyl acetate: Similar structure but with a methyl group attached to the acetate.

Uniqueness

2-Pyridin-2-ylethyl acetate is unique due to its specific combination of a pyridine ring and an ethyl acetate group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-pyridin-2-ylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMDHSUWAIPQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282345
Record name 2-pyridin-2-ylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16632-09-0
Record name NSC25510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridin-2-ylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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